molecular formula C13H6F8N2O B569163 4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile CAS No. 121068-03-9

4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile

Cat. No.: B569163
CAS No.: 121068-03-9
M. Wt: 358.191
InChI Key: REFYBJOBGWSSOH-UHFFFAOYSA-N
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Description

4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile is a fluorinated organic compound with the molecular formula C13H6F8N2O. This compound is characterized by the presence of a benzene ring substituted with an octafluoropentyl group and two nitrile groups. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of 2,2,3,3,4,4,5,5-octafluoropentanol with 4-hydroxyphthalonitrile. The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile is primarily based on its ability to interact with various molecular targets through its fluorinated and nitrile functional groups. The compound can form strong interactions with proteins and other biomolecules, making it useful in biological applications. The fluorinated groups enhance the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Uniqueness

4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile is unique due to the presence of both fluorinated and nitrile functional groups, which confer distinct chemical properties such as high thermal stability, chemical resistance, and the ability to participate in a wide range of chemical reactions. These properties make it more versatile compared to other similar compounds .

Properties

IUPAC Name

4-(2,2,3,3,4,4,5,5-octafluoropentoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F8N2O/c14-10(15)12(18,19)13(20,21)11(16,17)6-24-9-2-1-7(4-22)8(3-9)5-23/h1-3,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFYBJOBGWSSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660146
Record name 4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121068-03-9
Record name 4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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